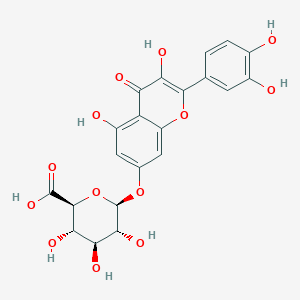

Quercetin 7-glucuronide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S,3S,4S,5R,6S)-6-[2-(3,4-dihydroxyphenyl)-3,5-dihydroxy-4-oxochromen-7-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18O13/c22-8-2-1-6(3-9(8)23)18-15(27)13(25)12-10(24)4-7(5-11(12)33-18)32-21-17(29)14(26)16(28)19(34-21)20(30)31/h1-5,14,16-17,19,21-24,26-29H,(H,30,31)/t14-,16-,17+,19-,21+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXWGCVLNCGCZRU-JENRNSKYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)C(=O)O)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90469884 | |

| Record name | Quercetin 7-glucuronide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90469884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

478.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38934-20-2 | |

| Record name | Quercetin 7-glucuronide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38934-20-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quercetin 7-glucuronide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90469884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In Vivo Formation and Metabolism of Quercetin 7-O-glucuronide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quercetin, a prominent dietary flavonoid found in numerous fruits, vegetables, and medicinal plants, has garnered significant attention for its potential health benefits, including antioxidant, anti-inflammatory, and cardioprotective properties. However, the in vivo bioavailability and bioactivity of quercetin are largely dictated by its extensive metabolism. Following oral ingestion, quercetin undergoes significant first-pass metabolism in the small intestine and liver, leading to the formation of various conjugated metabolites, primarily glucuronides, sulfates, and methylated derivatives. Among these, quercetin glucuronides are major circulating forms in the plasma. This technical guide provides an in-depth overview of the in vivo formation and metabolism of a specific and significant metabolite: Quercetin 7-O-glucuronide.

In Vivo Formation of Quercetin 7-O-glucuronide

The formation of Quercetin 7-O-glucuronide is a phase II metabolic reaction catalyzed by UDP-glucuronosyltransferases (UGTs). These enzymes facilitate the transfer of a glucuronic acid moiety from the cofactor UDP-glucuronic acid (UDPGA) to the hydroxyl group at the 7-position of the quercetin molecule.

Several UGT isoforms have been identified to be involved in the glucuronidation of quercetin, with specific isoforms exhibiting regioselectivity for different hydroxyl positions. In humans, UGT1A1 and UGT1A3 have been shown to selectively metabolize the 7-OH group of flavonols like quercetin. The small intestine and the liver are the primary sites for this biotransformation.

Metabolic Fate of Quercetin 7-O-glucuronide

Once formed, Quercetin 7-O-glucuronide can undergo further metabolic transformations. In vitro studies using human liver cell models (HepG2) have shown that Quercetin 7-O-glucuronide can be a substrate for two main metabolic pathways:

-

Methylation: The catechol group of Quercetin 7-O-glucuronide can be methylated by catechol-O-methyltransferase (COMT), leading to the formation of isorhamnetin-7-O-glucuronide or tamarixetin-7-O-glucuronide.

-

Deglucuronidation and Sulfation: The glucuronide moiety can be hydrolyzed by endogenous β-glucuronidase, releasing the quercetin aglycone. This free quercetin can then be sulfated by sulfotransferases (SULTs) to form quercetin sulfates.[1]

Efflux transporters, such as Multidrug Resistance-Associated Protein 2 (MRP2), play a role in the transport of quercetin glucuronides out of cells and into circulation or bile.[2]

Quantitative Data on Quercetin and its Glucuronide Metabolites

While specific pharmacokinetic data for Quercetin 7-O-glucuronide is limited, studies on quercetin and its total glucuronide metabolites in rats and humans provide valuable insights. The following tables summarize key pharmacokinetic parameters from published in vivo studies. It is important to note that much of the available data represents the combined concentration of all quercetin glucuronide isomers.

Table 1: Pharmacokinetic Parameters of Quercetin and its Glucuronide Metabolites in Rats

| Compound Administered | Dose (mg/kg) | Analyte | Cmax (µg/mL) | Tmax (min) | AUC (mg/L*min) | Reference |

| Quercetin (Oral) | 50 | Quercetin | 7.47 ± 2.63 | 54.0 ± 25.1 | 2590.5 ± 987.9 | [1][3] |

| Quercetin (Oral) | 50 | Quercetin-3-O-β-D-glucuronide | - | - | 1550.0 ± 454.2 | [1][3] |

| Quercetin-3-O-β-D-glucuronide (Oral) | 50 | Quercetin | - | - | 3505.7 ± 1565.0 | [1][3] |

| Quercetin-3-O-β-D-glucuronide (Oral) | 50 | Quercetin-3-O-β-D-glucuronide | - | - | 962.7 ± 602.3 | [1][3] |

| Quercetin (Oral Suspension) | 50 | Quercetin | 0.23 ± 0.04 | 120 | 3276.92 ± 396.67 (ng·hr/mL) | [4] |

Table 2: Pharmacokinetic Parameters of Total Quercetin in Humans After Oral Administration

| Formulation | Dose (mg) | Cmax (ng/mL) | Tmax (h) | AUC₀₋₂₄h (ng·h/mL) | Reference |

| Onion Powder | ~100 | 273.2 ± 93.7 | 2.0 ± 1.7 | - | [5] |

| Apple Peel Powder | ~100 | 63.8 ± 22.4 | 2.9 ± 2.0 | - | [5] |

| Quercetin Suspension | 500 | 354.4 ± 87.6 | 4.7 | - | [6] |

| Quercetin Chews | 500 | 1051.9 ± 393.1 | 3.3 | - | [6] |

| LipoMicel® Quercetin | 500 | - | - | 7-fold higher than standard | [7] |

Experimental Protocols

In Vivo Animal Study: Oral Administration and Plasma Collection in Rats

This protocol outlines a general procedure for studying the pharmacokinetics of quercetin metabolites after oral administration in rats.[8][9]

Materials:

-

Male Sprague-Dawley rats (250-300 g)

-

Quercetin suspension (e.g., in 0.5% carboxymethylcellulose sodium)

-

Oral gavage needles

-

Anesthesia (e.g., ketamine/xylazine cocktail)

-

Heparinized collection tubes

-

Centrifuge

Procedure:

-

Fast rats overnight (12-16 hours) with free access to water before dosing.

-

Administer a single oral dose of quercetin suspension (e.g., 50 mg/kg) via oral gavage.

-

At predetermined time points (e.g., 0, 15, 30, 60, 90, 120, 240, 480, and 1440 minutes) post-dosing, collect blood samples (~0.5 mL) from the retro-orbital plexus or tail vein under light anesthesia.

-

Collect blood into heparinized tubes.

-

Immediately centrifuge the blood samples (e.g., 4000 rpm for 10 minutes at 4°C) to separate the plasma.

-

Transfer the plasma supernatant to clean tubes and store at -80°C until analysis.

Sample Preparation: Solid-Phase Extraction (SPE) of Quercetin Glucuronides from Plasma

This protocol describes a common method for extracting and concentrating quercetin and its metabolites from plasma samples prior to HPLC or LC-MS/MS analysis.[10][11]

Materials:

-

Oasis HLB SPE cartridges

-

Methanol

-

Acetonitrile

-

Formic acid

-

Water (HPLC grade)

-

Nitrogen evaporator

-

Vortex mixer

Procedure:

-

Thaw frozen plasma samples on ice.

-

Acidify the plasma sample (e.g., 200 µL) by adding an equal volume of 2% formic acid in water. Vortex for 30 seconds.

-

Condition the Oasis HLB SPE cartridge by washing with 1 mL of methanol followed by 1 mL of water.

-

Load the acidified plasma sample onto the conditioned SPE cartridge.

-

Wash the cartridge with 1 mL of 5% methanol in water to remove interfering substances.

-

Elute the analytes with 1 mL of acetonitrile.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in a suitable mobile phase (e.g., 100 µL of the initial HPLC mobile phase) for analysis.

Analytical Method: HPLC-MS/MS for Quantification of Quercetin 7-O-glucuronide

This protocol provides a general framework for the quantitative analysis of quercetin glucuronides using liquid chromatography-tandem mass spectrometry.[12][13]

Instrumentation:

-

HPLC system with a binary pump and autosampler

-

C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm)

-

Tandem mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions:

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient: A typical gradient could be: 0-1 min, 5% B; 1-5 min, 5-95% B; 5-7 min, 95% B; 7-7.1 min, 95-5% B; 7.1-9 min, 5% B.

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

Mass Spectrometry Conditions (Negative Ion Mode):

-

Ionization Mode: Electrospray Ionization (ESI), Negative

-

Capillary Voltage: 3.0 kV

-

Source Temperature: 150°C

-

Desolvation Temperature: 400°C

-

Desolvation Gas Flow: 800 L/hr

-

Cone Gas Flow: 50 L/hr

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Quercetin 7-O-glucuronide: Precursor ion (m/z 477) -> Product ion (m/z 301)

-

Internal Standard (e.g., Isoquercitrin): Precursor ion (m/z 463) -> Product ion (m/z 301)

-

Visualizations

Metabolic Pathway of Quercetin to Quercetin 7-O-glucuronide and its Subsequent Metabolism

Caption: Metabolic pathway of Quercetin 7-O-glucuronide.

Experimental Workflow for In Vivo Pharmacokinetic Study

Caption: Experimental workflow for pharmacokinetic analysis.

Logical Relationship of Quercetin Metabolism and Transport

Caption: Cellular processes in quercetin metabolism.

References

- 1. Pharmacokinetic comparison of quercetin, isoquercitrin, and quercetin-3-O-β-D-glucuronide in rats by HPLC-MS [PeerJ] [peerj.com]

- 2. researchgate.net [researchgate.net]

- 3. Pharmacokinetic comparison of quercetin, isoquercitrin, and quercetin-3-O-β-D-glucuronide in rats by HPLC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Disposition of the flavonoid quercetin in rats after single intravenous and oral doses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mitchell.ucdavis.edu [mitchell.ucdavis.edu]

- 6. Comparison of quercetin pharmacokinetics following oral supplementation in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A Pharmacokinetic Study of Different Quercetin Formulations in Healthy Participants: A Diet-Controlled, Crossover, Single- and Multiple-Dose Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Comparative Serum and Brain Pharmacokinetics of Quercetin after Oral and Nasal Administration to Rats as Lyophilized Complexes with β-Cyclodextrin Derivatives and Their Blends with Mannitol/Lecithin Microparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Oral and Intraperitoneal Administration of Quercetin Decreased Lymphocyte DNA Damage and Plasma Lipid Peroxidation Induced by TSA In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 10. High-performance liquid chromatographic determination of quercetin in human plasma and urine utilizing solid-phase extraction and ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. pubs.rsc.org [pubs.rsc.org]

The Intricate Dance of Detoxification: A Technical Guide to the Biological Synthesis of Quercetin 7-Glucuronide in Humans

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals detailing the biological synthesis of Quercetin 7-glucuronide, a key metabolite of the dietary flavonoid quercetin. This whitepaper provides an in-depth overview of the enzymatic pathways, quantitative data on synthesis rates, detailed experimental protocols, and visual representations of the core processes.

Quercetin, a prominent dietary flavonoid found in a variety of fruits and vegetables, undergoes extensive metabolism in the human body, with glucuronidation being a primary pathway. The formation of this compound is a critical step in its biotransformation, influencing its bioavailability and physiological activity. This guide elucidates the mechanisms underlying its synthesis, offering valuable insights for researchers in pharmacology, toxicology, and drug development.

The Cellular Machinery of Quercetin Glucuronidation

The biological synthesis of this compound is a multi-step process involving cellular uptake of quercetin, enzymatic conjugation with glucuronic acid, and subsequent efflux of the metabolite.

1.1. Cellular Uptake of Quercetin:

The journey of quercetin begins with its absorption into enterocytes in the small intestine and hepatocytes in the liver. While quercetin aglycone can be absorbed, its glycosides are also taken up, with some being transported by sodium-dependent glucose transporter 1 (SGLT1) and glucose transporters (GLUTs).[1][2]

1.2. The Key Enzyme: UDP-Glucuronosyltransferase 1A9 (UGT1A9):

The central reaction in the synthesis of this compound is catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs). Specifically, UGT1A9 has been identified as a key isoform responsible for the glucuronidation of quercetin at the 7-hydroxyl position in humans.[3][4][5] This enzyme is predominantly expressed in the liver and kidneys.[3][4]

The reaction involves the transfer of a glucuronic acid moiety from the cofactor uridine 5'-diphosphoglucuronic acid (UDPGA) to the 7-hydroxyl group of quercetin.

1.3. Efflux of this compound:

Once synthesized, this compound is actively transported out of the cell by ATP-binding cassette (ABC) transporters. Multidrug resistance-associated protein 2 (MRP2), also known as ABCC2, plays a significant role in the efflux of quercetin glucuronides from cells.[6][7][8][9] This process is crucial for the elimination of the metabolite from the body.

Quantitative Insights into this compound Synthesis

The efficiency of this compound formation by human UGT1A9 has been characterized by specific kinetic parameters. Understanding these quantitative aspects is essential for predicting the metabolic fate of quercetin in vivo.

| Enzyme | Quercetin Glucuronide Formed | Km (µM) | Vmax (pmol/min/mg protein) | Intrinsic Clearance (Vmax/Km) (µL/min/mg protein) |

| Human UGT1A9 | Quercetin 7-O-glucuronide | 8.5 ± 1.2 | 115.3 ± 5.4 | 13.6 |

| Human UGT1A3 | Quercetin 7-O-glucuronide | 15.4 ± 2.1 | 45.2 ± 2.1 | 2.9 |

Table 1: Kinetic parameters for the formation of Quercetin 7-O-glucuronide by recombinant human UGT1A9 and UGT1A3.

Visualizing the Process: Pathways and Workflows

To provide a clear understanding of the complex processes involved, the following diagrams illustrate the signaling pathway of this compound synthesis and a typical experimental workflow for its in vitro study.

References

- 1. Cellular uptake of dietary flavonoid quercetin 4'-beta-glucoside by sodium-dependent glucose transporter SGLT1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The role of glucose transporter SGLT1 and GLUT2 in the intestinal absorption of quercetin [ejmnc.com]

- 3. Preparation of a specific monoclonal antibody against human UDP-glucuronosyltransferase (UGT) 1A9 and evaluation of UGT1A9 protein levels in human tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Species and tissue differences in regorafenib glucuronidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. UGT1A9 UDP glucuronosyltransferase family 1 member A9 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The effect of quercetin phase II metabolism on its MRP1 and MRP2 inhibiting potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. research.wur.nl [research.wur.nl]

- 9. pure.qub.ac.uk [pure.qub.ac.uk]

Quercetin 7-Glucuronide: A Technical Guide to its Natural Sources, Dietary Precursors, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quercetin, a ubiquitous flavonoid found in a wide array of plant-based foods, has garnered significant attention for its potential health benefits, including antioxidant, anti-inflammatory, and cardioprotective properties. However, in humans, quercetin is rarely present in its free (aglycone) form in the bloodstream. Following consumption of quercetin-rich foods, it is extensively metabolized in the intestine and liver into various conjugated forms, primarily glucuronides and sulfates. Quercetin 7-glucuronide is one of these key metabolites. Understanding its formation from dietary precursors and its natural distribution is crucial for research into the bioavailability and bioactivity of quercetin. This technical guide provides an in-depth overview of the natural sources of quercetin, its metabolic pathway to this compound, and the analytical methods used for its quantification.

Natural Sources and Dietary Precursors

The primary dietary precursors of this compound are quercetin and its glycosides, which are abundant in numerous fruits, vegetables, and beverages.[1][2] Quercetin is one of the most abundant flavonoids in the human diet, with an estimated average daily intake of 10–100 mg.[1] The specific glycosidic form of quercetin can influence its bioavailability.[3] For instance, quercetin glucosides, found in onions, are generally more readily absorbed than other glycosides.[3]

Below is a summary of common dietary sources of quercetin. It is important to note that the quercetin content can vary depending on the specific cultivar, growing conditions, and preparation methods.

| Food Item | Quercetin Content (mg/100g fresh weight) |

| Capers, raw | 180-365 |

| Onions, red, raw | 19.9-39 |

| Kale, raw | 7.7-8 |

| Apples, with skin | 4.4-5 |

| Broccoli, raw | 3.2-3 |

| Blueberries, raw | 3-14 |

| Grapes, red | 3 |

| Green Tea (brewed) | 2.63 mg/100ml |

| Buckwheat, raw | Up to 36 |

| Dill, fresh | 55 |

The data in this table is compiled from multiple sources.[3][4][5]

Metabolic Pathway of Quercetin to this compound

The journey from dietary quercetin glycosides to circulating this compound is a multi-step process involving digestion, absorption, and enzymatic conjugation.

-

Hydrolysis in the Small Intestine : Dietary quercetin glycosides are first hydrolyzed to the quercetin aglycone. This process can be facilitated by lactase phlorizin hydrolase in the brush border of the small intestine or by intestinal microflora.[6]

-

Absorption and First-Pass Metabolism : The released quercetin aglycone is then absorbed by intestinal cells. During and after absorption, it undergoes extensive first-pass metabolism, primarily in the small intestine and liver.[7][8][9]

-

Glucuronidation : The key step in the formation of this compound is the conjugation of a glucuronic acid moiety to the hydroxyl group at the 7-position of the quercetin molecule. This reaction is catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs).[10][11] The cofactor for this reaction is UDP-glucuronic acid (UDPGA). Several UGT isoforms, including UGT1A1 and UGT1A9, have been shown to be involved in the glucuronidation of quercetin.[11]

-

Circulation : Following metabolism, the resulting quercetin glucuronides, including this compound, are transported into the bloodstream.[12][13] Studies have shown that after oral intake of quercetin-rich foods, the predominant forms found in human plasma are quercetin glucuronides and sulfates, with very little to no free quercetin aglycone detected.[12][14][15][16]

The following diagram illustrates the metabolic pathway from dietary quercetin glycosides to this compound.

Quantitative Data on Quercetin Metabolites

After consumption of quercetin-rich foods, various quercetin conjugates can be detected and quantified in human plasma and urine. The profile and concentration of these metabolites can vary depending on the source of quercetin and the individual's metabolism.

| Study | Quercetin Source | Dose | Key Metabolites Detected in Plasma | Peak Plasma Concentration (Cmax) | Time to Peak (Tmax) |

| Graefe et al. (2001)[14][15] | Onion supplement | 100 mg quercetin equivalent | Quercetin glucuronides | 2.3 ± 1.5 µg/mL | 0.7 ± 0.2 h |

| Mullen et al. (2006)[16] | Fried onions | 275 µmol flavonols | Quercetin-3'-sulfate, Quercetin-3-glucuronide, Isorhamnetin-3-glucuronide | Sub-micromolar | 0.6-0.8 h |

| Olthof et al. (2000)[17] | Applesauce with apple peel | ~180 µmol quercetin glycosides | Quercetin glucuronide, Quercetin diglucuronide | 15.5 ng/mL, 9.3 ng/mL | Not specified |

| Biesaga et al. (2011)[18] | Guava | Not specified | Quercetin glucuronides | AUC0–8 5.4 ± 1.3 µg·h/mL | 6 h |

Experimental Protocols for Analysis of this compound

The analysis of this compound and other quercetin metabolites in biological matrices such as plasma and urine typically involves sample preparation, chromatographic separation, and detection by mass spectrometry.

Sample Preparation

A crucial step in the analysis of quercetin metabolites is the extraction from the biological matrix. Solid-phase extraction (SPE) is a commonly employed technique.[19][20]

-

Enzymatic Hydrolysis (for total quercetin measurement) : To measure the total amount of quercetin (aglycone + conjugates), samples are often treated with β-glucuronidase and sulfatase to hydrolyze the conjugates back to the aglycone form.[19][21]

-

Protein Precipitation : For plasma samples, proteins are typically precipitated using an organic solvent like acetonitrile or acetone.[21]

-

Solid-Phase Extraction (SPE) : The supernatant is then loaded onto an SPE cartridge (e.g., Oasis HLB) to concentrate the analytes and remove interfering substances.[19] The analytes are eluted with an appropriate solvent, which is then evaporated and the residue is reconstituted in the mobile phase for analysis.

Chromatographic Separation and Detection

High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) is the gold standard for the sensitive and selective quantification of quercetin metabolites.[22][23][24][25]

-

Chromatography : A reversed-phase C18 column is typically used for separation.[24] A gradient elution with a mobile phase consisting of an aqueous solution with a small amount of acid (e.g., 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol) is commonly employed.[24]

-

Mass Spectrometry : Electrospray ionization (ESI) in negative ion mode is often used for the detection of quercetin and its conjugates.[24] Quantification is typically performed using selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions are monitored for the analyte and an internal standard.[24]

The following diagram outlines a typical experimental workflow for the analysis of quercetin metabolites.

Conclusion

This compound is a significant metabolite of dietary quercetin, formed through extensive metabolism in the intestine and liver. Its presence in the bloodstream highlights the importance of considering conjugated forms when evaluating the biological effects of quercetin. A thorough understanding of its dietary precursors and the analytical methods for its quantification is essential for researchers in nutrition, pharmacology, and drug development to accurately assess the bioavailability and physiological functions of this prominent flavonoid. The methodologies and data presented in this guide provide a solid foundation for further investigation into the role of this compound in human health.

References

- 1. Quercetin: Benefits, Foods, and How to Increase Your Intake [healthline.com]

- 2. Promising bioactive properties of quercetin for potential food applications and health benefits: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dietary Quercetin and Kaempferol: Bioavailability and Potential Cardiovascular-Related Bioactivity in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 10 Foods High in Quercetin (+ 5 Benefits) - Life Extension [lifeextension.com]

- 5. 6 Foods High in Quercetin and Why You Need It [webmd.com]

- 6. Quercetin Glycosides : Their Absorption, Metabolism and Antioxidant Activity [jstage.jst.go.jp]

- 7. the-bioavailability-absorption-metabolism-and-regulation-of-glucolipid-metabolism-disorders-by-quercetin-and-its-important-glycosides-a-review - Ask this paper | Bohrium [bohrium.com]

- 8. The bioavailability, absorption, metabolism, and regulation of glucolipid metabolism disorders by quercetin and its important glycosides: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The Therapeutic Effects and Mechanisms of Quercetin on Metabolic Diseases: Pharmacological Data and Clinical Evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Inhibitory effects of quercetin and its major metabolite quercetin-3-O-β-D-glucoside on human UDP-glucuronosyltransferase 1A isoforms by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. research.wur.nl [research.wur.nl]

- 13. Conjugated quercetin glucuronides as bioactive metabolites and precursors of aglycone in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Pharmacokinetics and bioavailability of quercetin glycosides in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. [PDF] Pharmacokinetics and Bioavailability of Quercetin Glycosides in Humans | Semantic Scholar [semanticscholar.org]

- 16. Absorption, excretion and metabolite profiling of methyl-, glucuronyl-, glucosyl- and sulpho-conjugates of quercetin in human plasma and urine after ingestion of onions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mitchell.ucdavis.edu [mitchell.ucdavis.edu]

- 18. mdpi.com [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. Validation of a quantitation method for conjugated quercetin in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. A Pharmacokinetic Study of Different Quercetin Formulations in Healthy Participants: A Diet-Controlled, Crossover, Single- and Multiple-Dose Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Comprehensive Analyses of Quercetin Conjugates by LC/MS/MS Revealed That Isorhamnetin-7- O-glucuronide-4'- O-sulfate Is a Major Metabolite in Plasma of Rats Fed with Quercetin Glucosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Analytical Methods for the Determination of Quercetin and Quercetin Glycosides in Pharmaceuticals and Biological Samples - PubMed [pubmed.ncbi.nlm.nih.gov]

Quercetin 7-Glucuronide: A Technical Guide to Bioavailability and Absorption

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quercetin, a prominent dietary flavonoid found in a variety of fruits and vegetables, has garnered significant attention for its potential health benefits, including antioxidant and anti-inflammatory properties. However, its therapeutic efficacy is intrinsically linked to its bioavailability. Following ingestion, quercetin undergoes extensive metabolism, primarily into glucuronidated and sulfated conjugates. Quercetin 7-glucuronide (Q7G) is one such major metabolite. Understanding the bioavailability and absorption pathways of Q7G is crucial for elucidating the in vivo mechanisms of action of quercetin and for the development of effective quercetin-based therapeutics. This technical guide provides an in-depth overview of the current scientific understanding of Q7G bioavailability, focusing on its absorption, transport, and metabolic fate.

Quantitative Pharmacokinetic Data

The bioavailability of quercetin and its metabolites is influenced by various factors, including the food matrix and the chemical form of the ingested quercetin. After oral administration, quercetin is rapidly metabolized, and its glucuronides are the primary forms found in plasma.

Table 1: Pharmacokinetic Parameters of Quercetin Glucuronides in Humans

| Compound Administered | Dose | Cmax (µg/mL) | Tmax (hours) | Terminal Elimination Half-life (hours) | Reference |

| Onion Supplement (equivalent to 100 mg quercetin) | 100 mg | 2.3 ± 1.5 | 0.7 ± 0.2 | ~11 | [1][2] |

| Quercetin-4'-O-glucoside | 100 mg | 2.1 ± 1.6 | 0.7 ± 0.3 | ~11 | [1][2] |

| Buckwheat Tea (equivalent to 200 mg quercetin) | 200 mg | 0.6 ± 0.7 | 4.3 ± 1.8 | ~11 | [1][2] |

| Rutin (Quercetin-3-O-rutinoside) | 200 mg | 0.3 ± 0.3 | 7.0 ± 2.9 | ~11 | [1][2] |

Table 2: In Vitro Metabolism of Quercetin Glucuronides in HepG2 Cells

| Metabolite | Formation Rate (nmol/hr/10^6 cells) | Percentage of Metabolism (48 hr) | Reference |

| From Quercetin-7-glucuronide: | [3][4] | ||

| Methylated Quercetin-7-glucuronide | 2.6 | 44% | [3][4] |

| Quercetin-3'-sulfate (via deglucuronidation) | 0.42 | 7% | [3][4] |

| From Quercetin-3-glucuronide: | [3][4] | ||

| Methylated Quercetin-3-glucuronide | 1.9 | 32% | [3][4] |

| Quercetin-3'-sulfate (via deglucuronidation) | 0.61 | 10% | [3][4] |

Absorption and Transport Pathways

The absorption of quercetin and its glycosides primarily occurs in the small intestine. While quercetin aglycone can be absorbed via passive diffusion, its glycosides, the more common dietary forms, are thought to be transported by specific carriers.

Intestinal Transport

In vitro studies using Caco-2 cells, a model of the human intestinal epithelium, have provided insights into the transport mechanisms. While some quercetin glycosides may be transported by sodium-dependent glucose transporter 1 (SGLT1) and glucose transporter 2 (GLUT2), the direct transport of Q7G across the intestinal epithelium is not well-characterized.[5] It is generally believed that quercetin glycosides are first hydrolyzed to the aglycone by intestinal enzymes before absorption.

Hepatic Uptake and Metabolism

Once absorbed and transported to the liver, quercetin conjugates undergo further metabolism. Studies with the human hepatoma cell line HepG2 have been instrumental in elucidating these pathways.

Caption: Hepatic metabolism of this compound (Q7G).

As depicted in the diagram, Q7G in hepatocytes can undergo two primary metabolic transformations:

-

Methylation: The catechol group of Q7G can be methylated by catechol-O-methyltransferase (COMT).[3][4]

-

Deglucuronidation and Sulfation: Q7G can be hydrolyzed by endogenous β-glucuronidase to release the quercetin aglycone, which is then rapidly sulfated by sulfotransferases (SULTs) to form quercetin-3'-sulfate.[3][4][6]

Efflux from Cells

The resulting metabolites, including methylated glucuronides and sulfate conjugates, are then effluxed from the cells. This process is mediated by ATP-binding cassette (ABC) transporters, particularly the multidrug resistance-associated protein 2 (MRP2).[3][4] Inhibition of MRP2 has been shown to reduce the efflux of quercetin conjugates.[3][4]

The Role of β-Glucuronidase

β-glucuronidase plays a pivotal role in the bioavailability and potential bioactivity of quercetin. This enzyme, present in various tissues including the liver and small intestine, can hydrolyze quercetin glucuronides back to the aglycone form.[7][8][9] This "deconjugation" is significant because the aglycone is generally considered to be the more biologically active form of quercetin. The release of quercetin aglycone at specific tissue sites could allow for localized biological effects.[8]

Caption: Experimental workflow to assess β-glucuronidase activity on Q7G.

Experimental Protocols

In Vitro Metabolism in HepG2 Cells

-

Cell Culture: Human hepatoma G2 (HepG2) cells are cultured in a suitable medium (e.g., Eagle's Minimum Essential Medium) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere of 5% CO2.

-

Treatment: Confluent monolayers of HepG2 cells are incubated with a known concentration of purified this compound.

-

Sample Collection: At various time points, the cell culture medium and cell lysates are collected.

-

Analysis: The samples are analyzed by High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) or diode array detection (DAD) to identify and quantify the parent compound (Q7G) and its metabolites.[3][4][10][11]

Caco-2 Cell Permeability Assay

-

Cell Culture: Caco-2 cells are seeded on permeable supports (e.g., Transwell inserts) and cultured for approximately 21 days to allow for differentiation into a polarized monolayer that mimics the intestinal epithelium.

-

Transport Study: The transport of this compound is assessed by adding the compound to the apical (AP) or basolateral (BL) side of the monolayer. Samples are collected from the opposite chamber at various time intervals.

-

Analysis: The concentration of Q7G in the collected samples is determined by HPLC-MS/MS to calculate the apparent permeability coefficient (Papp).[12][13]

β-Glucuronidase Activity Assay

-

Enzyme Source: A crude enzyme extract is prepared from tissues of interest (e.g., liver, small intestine) by homogenization and centrifugation.

-

Reaction: The tissue extract is incubated with this compound in a suitable buffer at an optimal pH for the enzyme.

-

Analysis: The reaction is stopped at different time points, and the amount of quercetin aglycone released is quantified by HPLC to determine the enzyme activity.[7][9]

Conclusion

The bioavailability of this compound is a complex process involving intestinal and hepatic transport and metabolism. Q7G undergoes significant biotransformation, primarily through methylation and deglucuronidation followed by sulfation. The efflux of these metabolites is mediated by transporters such as MRP2. The enzymatic activity of β-glucuronidase is a key factor, as it can regenerate the bioactive quercetin aglycone at the tissue level. A thorough understanding of these pathways is essential for the rational design of studies investigating the health effects of quercetin and for the development of strategies to enhance its bioavailability and therapeutic potential. Further research is warranted to fully elucidate the transporters involved in the intestinal absorption of Q7G and to quantify the extent of its in vivo deconjugation in various human tissues.

References

- 1. scispace.com [scispace.com]

- 2. Pharmacokinetics and bioavailability of quercetin glycosides in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Metabolism of quercetin-7- and quercetin-3-glucuronides by an in vitro hepatic model: the role of human beta-glucuronidase, sulfotransferase, catechol-O-methyltransferase and multi-resistant protein 2 (MRP2) in flavonoid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Sodium-dependent glucose transporter 1 and glucose transporter 2 mediate intestinal transport of quercetrin in Caco-2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. research.monash.edu [research.monash.edu]

- 7. researchgate.net [researchgate.net]

- 8. Conjugated quercetin glucuronides as bioactive metabolites and precursors of aglycone in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 11. researchgate.net [researchgate.net]

- 12. Transport of quercetin and its glucosides across human intestinal epithelial Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

The Gut Microbiota's Crucial Role in the Metabolism of Quercetin 7-Glucuronide: A Technical Guide

An In-depth Examination for Researchers, Scientists, and Drug Development Professionals

Quercetin, a prominent dietary flavonoid found in numerous fruits, vegetables, and grains, is lauded for its potential anti-inflammatory, antioxidant, and disease-preventing properties. However, its journey through the human body is complex, and its ultimate bioavailability and bioactivity are intrinsically linked to extensive metabolic transformations. Following ingestion and absorption, quercetin is rapidly metabolized in the small intestine and liver into various conjugates, primarily glucuronides and sulfates. Quercetin 7-glucuronide is one of these major circulating metabolites. The unabsorbed portion, along with conjugates that are effluxed back into the intestinal lumen or enter via enterohepatic circulation, becomes a substrate for a vast and enzymatically diverse community: the gut microbiota. This guide provides a detailed overview of the pivotal role played by intestinal bacteria in the metabolism of this compound, a critical step that dictates the biological fate of dietary quercetin.

The Metabolic Journey: From Conjugate to Bioactive Aglycone and Beyond

Dietary flavonoids, including quercetin, are typically present as glycosides.[1][2][3] After enzymatic hydrolysis in the intestine, the released quercetin aglycone is absorbed and undergoes phase II metabolism, leading to the formation of glucuronidated and sulfated conjugates.[1][2][3] These conjugates are the primary forms of quercetin found in systemic circulation.[4] The gut microbiota, however, possesses the enzymatic machinery necessary to reverse this conjugation and further break down the quercetin molecule.

The metabolism of this compound by the gut microbiota is a two-step process:

-

Deglucuronidation: The essential first step is the hydrolysis of the glucuronic acid moiety from the quercetin backbone. This reaction is catalyzed by microbial β-glucuronidases, enzymes expressed by a wide range of gut bacteria.[1][5] This process releases the free quercetin aglycone, which is more biologically active than its glucuronidated form but has low bioavailability.[1][6]

-

Ring-Fission and Degradation: Once the aglycone is liberated, specific anaerobic bacteria can cleave its C-ring structure.[7][8] This degradation results in the formation of various low-molecular-weight phenolic acids.[9][10][11] These smaller metabolites are readily absorbed from the colon into the bloodstream and are believed to contribute significantly to the overall physiological effects attributed to quercetin consumption.[1][12]

The interaction is bidirectional; while the microbiota metabolizes quercetin, quercetin and its metabolites can also modulate the composition of the gut microbiota, often promoting the growth of beneficial bacteria.[7][9][13]

Data Presentation: Microbial Players and Their Metabolic Products

The transformation of quercetin and its glucuronides is carried out by a consortium of intestinal bacteria. The following tables summarize the key bacterial genera involved and the resulting metabolites.

Table 1: Gut Bacteria Implicated in Quercetin and Flavonoid Glucuronide Metabolism

| Bacterial Genus/Species | Metabolic Action | Key Enzyme(s) | Reference(s) |

| Eubacterium ramulus | Deglucuronidation, C-ring fission | β-glucuronidase, Chalcone isomerase, Flavanone-/flavanonol-cleaving reductase | [9][13][14][15][16] |

| Bacteroides spp. (e.g., B. fragilis, B. JY-6) | Deglucuronidation, C-ring fission | β-glucuronidase, α-L-rhamnosidase | [7][9][13][15] |

| Clostridium spp. (e.g., C. perfringens) | C-ring fission | Not specified | [7][9][13][14] |

| Lactobacillus spp. | Deglucuronidation, Probiotic effects | β-glucosidase | [7][13][15][17] |

| Bifidobacterium spp. | Deglucuronidation, Probiotic effects | β-glucosidase | [7][13][15][17] |

| Streptococcus spp. | Deglucuronidation | Not specified | [13][15] |

Table 2: Major Metabolites from Microbial Metabolism of Quercetin

| Metabolite | Chemical Class | Precursor | Reference(s) |

| Quercetin (aglycone) | Flavonol | Quercetin glucuronides/glycosides | [1][14] |

| 3,4-Dihydroxyphenylacetic acid | Phenolic Acid | Quercetin | [7][8] |

| 3-(3-Hydroxyphenyl)propionic acid | Phenolic Acid | Quercetin | [7][8] |

| 4-Hydroxybenzoic acid | Phenolic Acid | Quercetin | [8][10] |

| Protocatechuic acid | Phenolic Acid | Quercetin | [10] |

| Phenylpropanoic acid derivatives | Phenolic Acid | Quercetin | [11] |

| Phenylacetic acid derivatives | Phenolic Acid | Quercetin | [11] |

| Benzoic acid derivatives | Phenolic Acid | Quercetin | [11] |

Experimental Protocols: Investigating Microbial Metabolism

Understanding the metabolic fate of this compound requires specific experimental models that can replicate the anaerobic environment of the human colon.

Key In Vitro Experimental Protocol: Fecal Fermentation

This method is widely used to study the metabolism of xenobiotics by the complex human gut microbial community.

-

Preparation of Fecal Slurry:

-

Fresh fecal samples are collected from healthy human donors who have not taken antibiotics for at least 3-6 months.

-

Samples are immediately placed in an anaerobic chamber.

-

A 10-20% (w/v) fecal slurry is prepared by homogenizing the feces in a pre-reduced anaerobic buffer (e.g., phosphate buffer with reducing agents like cysteine-HCl).

-

The slurry is filtered through several layers of cheesecloth to remove large particulate matter.

-

-

Incubation:

-

The fecal slurry is dispensed into vials within the anaerobic chamber.

-

This compound (the substrate) is added to the vials to a final concentration typically in the micromolar range. Control vials (without substrate and without inoculum) are also prepared.

-

Vials are sealed and incubated under anaerobic conditions (e.g., 37°C) with gentle shaking.

-

-

Sample Collection and Analysis:

-

Aliquots are collected at multiple time points (e.g., 0, 2, 4, 8, 12, 24 hours).

-

The reaction is quenched immediately by adding a solvent like acetonitrile or methanol, which also serves to precipitate proteins.

-

Samples are centrifuged, and the supernatant is collected for analysis.

-

Analytical Method: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS) is used to separate, identify, and quantify the disappearance of the parent compound (this compound) and the appearance of its metabolites (quercetin aglycone, phenolic acids).[11]

-

In Vivo Models

-

Conventional vs. Germ-Free Animals: Comparing the metabolic profiles of quercetin and its conjugates in conventional animals (with a normal gut microbiota) versus germ-free animals (raised in a sterile environment) provides definitive evidence of the microbiota's role. The absence of key metabolites in germ-free animals demonstrates the necessity of the gut bacteria for specific metabolic conversions.

-

Antibiotic-Treated Models: Administration of broad-spectrum antibiotics to deplete the gut microbiota can also be used to study its metabolic contribution.[18] Changes in metabolite profiles before and after antibiotic treatment highlight the microbiota's activity.[18]

Mandatory Visualizations

The following diagrams illustrate the core metabolic pathways and experimental workflows described in this guide.

Caption: Metabolic pathway of quercetin focusing on this compound.

Caption: Experimental workflow for in vitro fecal fermentation of this compound.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Flavonoid metabolism: the interaction of metabolites and gut microbiota - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Microsomal Quercetin Glucuronidation in Rat Small Intestine Depends on Age and Segment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Flavonoid metabolism: the interaction of metabolites and gut microbiota | Semantic Scholar [semanticscholar.org]

- 6. Intracellular metabolism and bioactivity of quercetin and its in vivo metabolites - CentAUR [centaur.reading.ac.uk]

- 7. Biological Activities Underlying the Therapeutic Effect of Quercetin on Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Enzymatic Metabolism of Flavonoids by Gut Microbiota and Its Impact on Gastrointestinal Cancer [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. tandfonline.com [tandfonline.com]

- 13. Curcumin, Quercetin, Catechins and Metabolic Diseases: The Role of Gut Microbiota [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. Potential roles of gut microbes in biotransformation of natural products: An overview - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Enzymatic Metabolism of Flavonoids by Gut Microbiota and Its Impact on Gastrointestinal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Quercetin positively affects gene expression profiles and metabolic pathway of antibiotic-treated mouse gut microbiota - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Cellular Uptake and Transport Mechanisms of Quercetin 7-glucuronide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quercetin, a prominent dietary flavonoid, undergoes extensive metabolism following ingestion, with Quercetin 7-glucuronide (Q7G) being one of its major circulating metabolites. The cellular uptake and transport of Q7G are critical determinants of its bioavailability, tissue distribution, and ultimately its biological activity. This technical guide provides a comprehensive overview of the current understanding of the mechanisms governing the cellular transport of Q7G, focusing on the key protein families involved in its influx and efflux. This document summarizes quantitative transport data, details relevant experimental methodologies, and provides visual representations of the key pathways and workflows to facilitate a deeper understanding for researchers and professionals in the field of drug development and nutritional science.

Introduction

Quercetin and its metabolites have garnered significant attention for their potential health benefits, including antioxidant, anti-inflammatory, and anti-cancer properties. However, the efficacy of these compounds is largely dependent on their absorption, distribution, metabolism, and excretion (ADME) profile. Following oral administration, quercetin is rapidly metabolized in the small intestine and liver, primarily through glucuronidation and sulfation. This compound (Q7G) is a significant product of this biotransformation. Understanding how Q7G interacts with cellular transport systems is paramount for predicting its physiological fate and designing strategies to enhance its therapeutic potential. This guide will delve into the specific transporters involved in the cellular influx and efflux of Q7G and its related glucuronidated forms.

Key Transport Proteins Involved in this compound Transport

The cellular transport of Q7G is a complex process mediated by several families of transport proteins, primarily the ATP-binding cassette (ABC) transporters and the Solute Carrier (SLC) transporters.

Efflux Transporters: ABC Family

The ABC transporter superfamily plays a crucial role in the efflux of a wide range of xenobiotics, including flavonoid glucuronides, from the cell. This efflux mechanism is a key factor in limiting the intracellular accumulation and, consequently, the bioavailability of these compounds.

-

Multidrug Resistance-Associated Protein 2 (MRP2/ABCC2): MRP2 is a prominent efflux transporter located on the apical membrane of enterocytes, hepatocytes, and renal proximal tubule cells. It is well-established that glucuronide conjugates of quercetin are major substrates for MRP2.[1] Studies have shown that glucuronidation, particularly at the 7-hydroxyl moiety to form Q7G, can significantly increase the inhibitory potential of quercetin towards MRP1 and MRP2. This suggests a strong interaction between Q7G and these transporters.

-

Breast Cancer Resistance Protein (BCRP/ABCG2): BCRP is another important efflux transporter expressed in various tissues, including the intestine, liver, and blood-brain barrier. It is known to limit the intestinal absorption of quercetin by pumping its glucuronide metabolites back into the intestinal lumen.[2] While quercetin itself is a potent inhibitor of BCRP, its glucuronides, including by inference Q7G, have been shown to stimulate BCRP ATPase activity only at high concentrations, suggesting they are also substrates, albeit potentially with lower affinity than the aglycone.[3]

Influx Transporters: SLC Family

The uptake of quercetin and its metabolites into cells is mediated by members of the SLC transporter family, particularly the Organic Anion Transporting Polypeptides (OATPs).

-

Organic Anion Transporting Polypeptides (OATPs/SLCO): OATPs are expressed in various tissues, including the liver, intestine, and kidney, and are responsible for the uptake of a wide range of endogenous and exogenous compounds. While direct transport studies on Q7G by specific OATPs are limited, research on quercetin suggests the involvement of OATP1A2 and OATP2B1 in its cellular accumulation.[1][4] A study on HepG2 cells, however, did not confirm the involvement of OATPs in the uptake of quercetin-7-glucuronide.[3] Further research is needed to clarify the precise role of different OATP isoforms in the hepatic and intestinal uptake of Q7G.

Quantitative Data on this compound Formation and Transport

While specific kinetic data for the transport of this compound by MRP2, BCRP, and OATPs are not extensively available, data on its formation and interaction with these transporters provide valuable insights.

| Parameter | Value | Species/System | Compound | Transporter/Enzyme | Reference |

| Km | 96 µM (increase from 4 to 28 mo) | Rat Liver Microsomes | Quercetin | UGT (for Q7G formation) | [1] |

| Vmax | 125% increase (from 4 to 28 mo) | Rat Liver Microsomes | Quercetin | UGT (for Q7G formation) | [1] |

| Km (ATPase activity) | >100 µM | Human BCRP | Quercetin glucuronides | BCRP | [3] |

This table summarizes the available quantitative data. It is important to note the specific experimental systems and compounds when interpreting these values.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the cellular uptake and transport of this compound. These protocols are based on established methods for studying flavonoid transport and can be adapted for Q7G.

Caco-2 Cell Permeability Assay

This assay is a widely accepted in vitro model for predicting intestinal drug absorption.

Objective: To determine the bidirectional permeability of this compound across a Caco-2 cell monolayer.

Materials:

-

Caco-2 cells

-

Transwell® inserts (e.g., 12-well format, 0.4 µm pore size)

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, and penicillin-streptomycin

-

Hanks' Balanced Salt Solution (HBSS) buffered with HEPES

-

This compound

-

Lucifer yellow (paracellular integrity marker)

-

LC-MS/MS for quantification

Procedure:

-

Cell Culture and Seeding: Culture Caco-2 cells in T-75 flasks. Seed cells onto Transwell® inserts at a density of approximately 6 x 10^4 cells/cm².

-

Monolayer Differentiation: Culture the cells for 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

-

Monolayer Integrity Test: Measure the transepithelial electrical resistance (TEER) using a voltmeter. A TEER value > 250 Ω·cm² generally indicates a well-formed monolayer. Additionally, assess the permeability of Lucifer yellow; a Papp < 1.0 x 10⁻⁶ cm/s is considered acceptable.

-

Transport Experiment (Apical to Basolateral): a. Wash the monolayers with pre-warmed HBSS. b. Add HBSS containing a known concentration of this compound to the apical (upper) chamber. c. Add fresh HBSS to the basolateral (lower) chamber. d. Incubate at 37°C with gentle shaking. e. Collect samples from the basolateral chamber at specified time points (e.g., 30, 60, 90, 120 minutes) and replace with fresh HBSS. f. At the end of the experiment, collect samples from the apical chamber.

-

Transport Experiment (Basolateral to Apical): Perform the same procedure as above but add the Q7G solution to the basolateral chamber and sample from the apical chamber.

-

Sample Analysis: Quantify the concentration of this compound in all samples using a validated LC-MS/MS method.

-

Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) where dQ/dt is the steady-state flux, A is the surface area of the insert, and C₀ is the initial concentration in the donor chamber.

Vesicular Transport Assay with MRP2/BCRP

This assay utilizes membrane vesicles from cells overexpressing a specific transporter to directly measure transport activity.

Objective: To determine if this compound is a substrate and/or inhibitor of MRP2 or BCRP.

Materials:

-

Membrane vesicles from Sf9 or HEK293 cells overexpressing human MRP2 or BCRP

-

Control membrane vesicles (from non-transfected cells)

-

This compound

-

Known MRP2 substrate (e.g., estradiol-17-β-D-glucuronide) or BCRP substrate (e.g., estrone-3-sulfate)

-

ATP and AMP

-

Transport buffer (e.g., Tris-HCl, MgCl₂, KCl)

-

Rapid filtration apparatus

-

Scintillation counter or LC-MS/MS

Procedure:

-

Vesicle Preparation: Thaw the membrane vesicles on ice.

-

Transport Reaction: a. In a microcentrifuge tube, combine the membrane vesicles, transport buffer, and either this compound (for substrate assessment) or a known substrate plus varying concentrations of Q7G (for inhibition assessment). b. Pre-incubate the mixture at 37°C for 3-5 minutes. c. Initiate the transport by adding ATP (for active transport) or AMP (as a negative control). d. Incubate for a predetermined time (e.g., 1-10 minutes).

-

Stopping the Reaction: Stop the reaction by adding ice-cold stop solution.

-

Filtration: Rapidly filter the reaction mixture through a filter plate to separate the vesicles from the incubation medium.

-

Washing: Wash the filters with ice-cold wash buffer to remove any non-transported substrate.

-

Quantification: a. If using a radiolabeled substrate, quantify the radioactivity retained on the filter using a scintillation counter. b. If using a non-labeled substrate, lyse the vesicles and quantify the amount of transported substrate using LC-MS/MS.

-

Data Analysis:

-

Substrate Assessment: Calculate the ATP-dependent uptake by subtracting the uptake in the presence of AMP from the uptake in the presence of ATP.

-

Inhibition Assessment: Determine the IC₅₀ value of this compound by plotting the percentage of inhibition of the known substrate's transport against the concentration of Q7G.

-

Kinetic Analysis: To determine Km and Vmax, perform substrate assessment experiments with varying concentrations of Q7G and fit the data to the Michaelis-Menten equation.

-

Uptake Assay in HEK293 Cells Transfected with OATPs

This cell-based assay is used to investigate the role of specific uptake transporters.

Objective: To determine if this compound is a substrate for a specific OATP isoform.

Materials:

-

HEK293 cells stably transfected with an OATP isoform (e.g., OATP1B1, OATP1B3, OATP2B1)

-

Mock-transfected HEK293 cells (control)

-

Culture medium (e.g., DMEM with FBS and selection antibiotic)

-

Uptake buffer (e.g., HBSS)

-

This compound

-

Known OATP inhibitor (e.g., rifampicin for OATP1B1/1B3)

-

Cell lysis buffer

-

LC-MS/MS for quantification

Procedure:

-

Cell Seeding: Seed the transfected and mock cells in 24- or 48-well plates and grow to confluence.

-

Uptake Experiment: a. Wash the cells with pre-warmed uptake buffer. b. Add uptake buffer containing a known concentration of this compound to the cells. For inhibition studies, pre-incubate the cells with a known inhibitor before adding the Q7G solution. c. Incubate at 37°C for a short period (e.g., 1-5 minutes) to measure the initial uptake rate.

-

Stopping the Uptake: Stop the uptake by rapidly aspirating the uptake buffer and washing the cells multiple times with ice-cold uptake buffer.

-

Cell Lysis: Lyse the cells with a suitable lysis buffer.

-

Sample Analysis: Quantify the intracellular concentration of this compound in the cell lysates using a validated LC-MS/MS method. Normalize the concentration to the protein content of each well.

-

Data Analysis:

-

Calculate the transporter-mediated uptake by subtracting the uptake in mock-transfected cells from the uptake in OATP-expressing cells.

-

To determine kinetic parameters (Km and Vmax), perform uptake experiments with varying concentrations of Q7G and fit the data to the Michaelis-Menten equation.

-

Visualizations of Signaling Pathways and Experimental Workflows

Diagrams

Conclusion and Future Directions

The cellular transport of this compound is a multifaceted process primarily governed by the interplay between ABC efflux transporters, such as MRP2 and BCRP, and SLC uptake transporters, likely OATPs. While the involvement of these transporter families is evident, a significant gap remains in the quantitative understanding of Q7G transport kinetics. Future research should focus on:

-

Determining the specific kinetic parameters (Km and Vmax) of Q7G transport by individual MRP, BCRP, and OATP isoforms.

-

Investigating the potential for drug-drug interactions at the level of these transporters, as co-administered drugs could modulate the bioavailability of Q7G.

-

Elucidating the tissue-specific expression and regulation of these transporters to better predict the in vivo disposition of Q7G.

A more comprehensive understanding of these transport mechanisms will be instrumental in optimizing the therapeutic application of quercetin and its metabolites for various health conditions. This guide provides a foundational framework and detailed methodologies to support and guide these future research endeavors.

References

- 1. Organic anion transporting polypeptides and organic cation transporter 1 contribute to the cellular uptake of the flavonoid quercetin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Breast cancer resistance protein (Bcrp1/Abcg2) limits net intestinal uptake of quercetin in rats by facilitating apical efflux of glucuronides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

In Vitro Antioxidant Capacity of Quercetin 7-Glucuronide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Quercetin, a prominent dietary flavonoid, is extensively metabolized in vivo, with its glucuronidated forms, such as Quercetin 7-glucuronide, representing key circulating metabolites. Understanding the antioxidant capacity of these metabolites is crucial for elucidating the mechanisms behind the health benefits associated with quercetin consumption. This technical guide provides an in-depth overview of the in vitro antioxidant capacity of quercetin glucuronides, with a focus on this compound and its closely related isomers. It details the quantitative data from various antioxidant assays, provides comprehensive experimental protocols, and visualizes the underlying signaling pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers and professionals in the fields of nutrition, pharmacology, and drug development.

Introduction

Quercetin is a potent antioxidant flavonoid found in numerous fruits, vegetables, and grains. Following ingestion, quercetin undergoes extensive metabolism in the intestines and liver, leading to the formation of various conjugated metabolites, primarily glucuronides and sulfates. These metabolites are the predominant forms of quercetin found in systemic circulation, and therefore, their biological activities are of significant scientific interest. This compound is one such major metabolite. This guide focuses on the in vitro antioxidant properties of this and closely related quercetin glucuronides, providing a consolidated source of quantitative data and methodologies for its assessment.

Quantitative Antioxidant Capacity

The antioxidant capacity of quercetin and its glucuronidated metabolites can be evaluated through various in vitro assays that measure different aspects of antioxidant action, such as radical scavenging and reducing power. The following tables summarize the available quantitative data for quercetin glucuronides from key antioxidant assays.

Table 1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Activity

| Compound | IC50 (µg/mL) | Reference |

| Quercetin-3-O-glucuronide | > 1 | [1] |

| Quercetin | 0.25 ± 0.01 | [1] |

| Butylated hydroxytoluene (BHT) | 0.58 ± 0.02 | [1] |

Table 2: FRAP (Ferric Reducing Antioxidant Power) Assay

| Compound | Ascorbic Acid Equivalents (µg AAE/µg) | Reference |

| Quercetin-3-O-glucuronide | 1.10 ± 0.05 | [1] |

| Quercetin | 1.34 ± 0.02 | [1] |

| Butylated hydroxytoluene (BHT) | 0.40 ± 0.01 | [1] |

Table 3: ORAC (Oxygen Radical Absorbance Capacity) Assay

| Compound | ORAC Value (µmol TE/µmol) | Reference |

| Quercetin-7-O-β-D-glucopyranoside | 18 ± 4 | [2][3] |

| Gallic Acid | Not specified in the provided text | [2][3] |

Note: Data for this compound specifically across all four assays (DPPH, ABTS, FRAP, and ORAC) is limited in the currently available literature. The data presented here is for the closely related and structurally similar Quercetin-3-O-glucuronide and Quercetin-7-O-β-D-glucopyranoside, which serve as valuable proxies for understanding the antioxidant potential of quercetin glucuronides.

Experimental Protocols

Detailed and standardized protocols are essential for the accurate assessment and comparison of antioxidant capacities. The following sections provide methodologies for the key assays cited.

DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable DPPH free radical.

Principle: In the presence of an antioxidant, the purple color of the DPPH radical solution fades, and the change in absorbance is measured spectrophotometrically.

Protocol:

-

Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol.

-

Reaction Mixture: Add 1 mL of the DPPH solution to 3 mL of the test compound solution in ethanol at various concentrations (e.g., 5-30 µg/mL)[4].

-

Incubation: Shake the mixture vigorously and allow it to stand at room temperature for 30 minutes in the dark[4].

-

Measurement: Measure the absorbance at 517 nm using a spectrophotometer[4].

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is then determined from a plot of inhibition percentage against concentration.

ABTS Radical Cation Scavenging Assay

This assay evaluates the capacity of a substance to neutralize the ABTS radical cation (ABTS•+).

Principle: Antioxidants reduce the pre-formed blue-green ABTS•+ radical, causing a decolorization that is measured by a decrease in absorbance.

Protocol:

-

ABTS Radical Cation Generation: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react for 12-16 hours in the dark at room temperature to generate the ABTS•+ radical.

-

Working Solution Preparation: Dilute the ABTS•+ solution with methanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.

-

Reaction: Mix 10 µL of the sample (at various concentrations) with 195 µL of the ABTS•+ working solution in a 96-well microplate[3].

-

Incubation: Incubate the mixture for 30 minutes at room temperature in the dark[3].

-

Measurement: Measure the absorbance at 734 nm using a microplate reader[3].

-

Calculation: The percentage of inhibition is calculated similarly to the DPPH assay, and the IC50 value is determined.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

Principle: At a low pH, antioxidants reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color, and the change in absorbance is monitored.

Protocol:

-

FRAP Reagent Preparation: The FRAP reagent is prepared by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio.

-

Reaction: Add 20 µL of the sample to 1.8 mL of the FRAP reagent.

-

Incubation: Incubate the reaction mixture for 15 minutes at room temperature.

-

Measurement: Measure the absorbance at 593 nm.

-

Calculation: A standard curve is prepared using a known concentration of FeSO₄·7H₂O. The antioxidant capacity of the sample is expressed as ferric reducing antioxidant power in mmol Fe²⁺ equivalents per gram of sample.

ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay assesses the capacity of a substance to quench peroxyl radicals.

Principle: This assay measures the ability of an antioxidant to inhibit the decline in fluorescence of a probe (like fluorescein) that is damaged by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).

Protocol:

-

Reagent Preparation:

-

Prepare a 1X fluorescein solution by diluting a stock solution 1:100 with 1X assay diluent.

-

Freshly prepare an 80 mg/mL AAPH (Free Radical Initiator) solution in 1X PBS.

-

-

Reaction Setup (96-well plate):

-

Add 25 µL of diluted samples or antioxidant calibrators (Trolox) to the wells.

-

Add 150 µL of the 1X fluorescein solution to each well and mix thoroughly.

-

Incubate the plate for 30 minutes at 37°C.

-

-

Initiation and Measurement:

-

Add 25 µL of the Free Radical Initiator Solution to each well.

-

Immediately begin reading the fluorescence kinetically every 1-2 minutes for at least 60 minutes, with excitation at 485 nm and emission at 520 nm.

-

-

Calculation: The antioxidant capacity is quantified by calculating the area under the fluorescence decay curve (AUC). The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample. The results are expressed as Trolox Equivalents (TE).

Visualization of Pathways and Workflows

Antioxidant Signaling Pathways of Quercetin

Quercetin and its metabolites can exert their antioxidant effects not only through direct radical scavenging but also by modulating intracellular signaling pathways that control the expression of antioxidant enzymes.

References

The Anti-inflammatory Profile of Quercetin 7-Glucuronide: A Technical Overview for Researchers

An in-depth examination of the mechanisms and therapeutic potential of a key quercetin metabolite in modulating inflammatory responses.

Quercetin, a ubiquitous flavonoid found in numerous fruits and vegetables, has long been recognized for its antioxidant and anti-inflammatory properties. However, following ingestion, quercetin is rapidly metabolized, with quercetin-7-glucuronide (Q7G) being one of its major circulating forms. This technical guide delves into the core anti-inflammatory effects of Quercetin 7-glucuronide, presenting quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to support further research and drug development.

Core Anti-inflammatory Mechanisms

This compound exerts its anti-inflammatory effects primarily through the modulation of key signaling pathways and the suppression of pro-inflammatory mediators. In vitro studies, particularly using lipopolysaccharide (LPS)-stimulated macrophage cell lines like RAW264.7, have been instrumental in elucidating these mechanisms.

The primary modes of action include:

-

Inhibition of Pro-inflammatory Mediators: this compound has been shown to significantly suppress the production of nitric oxide (NO) and prostaglandin E2 (PGE2), two key mediators of inflammation. This is achieved by downregulating the expression of their respective synthesizing enzymes, inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1][2]

-

Modulation of MAPK Signaling: The mitogen-activated protein kinase (MAPK) signaling pathway is a critical regulator of cellular responses to inflammatory stimuli. This compound has been observed to attenuate the phosphorylation of c-Jun N-terminal kinase (JNK) and extracellular signal-regulated kinase (ERK) in a concentration-dependent manner, with a negligible effect on p38 MAPK.[3]

-

Interference with NF-κB Pathway: The transcription factor nuclear factor-kappa B (NF-κB) is a master regulator of inflammatory gene expression. While direct evidence for this compound is still emerging, its aglycone, quercetin, is a known inhibitor of the NF-κB pathway.[4][5][6] It is plausible that this compound may exert similar effects, potentially after deconjugation at the site of inflammation.

Quantitative Data on Anti-inflammatory Effects

The following tables summarize the quantitative data from key studies investigating the anti-inflammatory effects of this compound.

Table 1: Effect of this compound on Nitric Oxide (NO) Production in LPS-stimulated RAW 264.7 Macrophages

| Concentration of this compound | % Inhibition of NO Production (Mean ± SD) | Reference |

| 10 µM | Specific value not provided | [1] |

| 25 µM | Specific value not provided | [1] |

| 50 µM | Significant dose-dependent inhibition | [1] |

| 100 µM | Significant dose-dependent inhibition | [1] |

Table 2: Effect of this compound on iNOS and COX-2 Protein Expression in LPS-stimulated RAW 264.7 Macrophages

| Treatment | Relative iNOS Expression | Relative COX-2 Expression | Reference |

| Control | Baseline | Baseline | [1] |

| LPS | Increased | Increased | [1] |

| LPS + this compound | Dose-dependent decrease | Dose-dependent decrease | [1] |

Signaling Pathways and Experimental Workflow

To visually represent the mechanisms of action and experimental procedures, the following diagrams are provided in DOT language for use with Graphviz.

Caption: MAPK and NF-κB signaling pathways in inflammation.

References

- 1. researchgate.net [researchgate.net]

- 2. Antioxidant and anti-inflammatory activities of quercetin 7-O-β-D-glucopyranoside from the leaves of Brasenia schreberi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Quercetin-3-O-β-D-Glucuronide Suppresses Lipopolysaccharide-Induced JNK and ERK Phosphorylation in LPS-Challenged RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quercetin attenuates TNF-induced inflammation in hepatic cells by inhibiting the NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Flavonoid Quercetin Inhibits Proinflammatory Cytokine (Tumor Necrosis Factor Alpha) Gene Expression in Normal Peripheral Blood Mononuclear Cells via Modulation of the NF-κβ System - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quercetin suppresses proinflammatory cytokines production through MAP kinases andNF-kappaB pathway in lipopolysaccharide-stimulated macrophage - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Enzymatic Synthesis of Quercetin 7-Glucuronide: Application Notes and Protocols for Researchers

For researchers, scientists, and drug development professionals, the enzymatic synthesis of specific flavonoid glucuronides, such as Quercetin 7-glucuronide, offers a highly selective and efficient alternative to complex chemical methods. This document provides detailed application notes and protocols for the synthesis of this compound for research purposes, focusing on two primary methodologies: in vitro enzymatic reaction and whole-cell biotransformation.

Glucuronidation is a critical process in drug metabolism, enhancing the water solubility and bioavailability of various compounds.[1] The regioselective synthesis of specific glucuronides is essential for studying their biological activities and potential therapeutic applications. Plant-derived UDP-glucuronosyltransferases (UGTs) have emerged as powerful biocatalysts for this purpose, offering high specificity and avoiding the use of protecting groups often required in chemical synthesis.[2]

Quantitative Data Summary

The following tables summarize key quantitative data for the synthesis of quercetin glucuronides using different methods.

Table 1: Comparison of Synthesis Methods for Quercetin Glucuronides

| Synthesis Method | Target Compound | Enzyme/Catalyst | Yield/Productivity | Reference |

| Whole-Cell Biotransformation | This compound | UGT88D7 in S. cerevisiae | 10.05 µmol/g/day | [3] |

| In Vitro Enzymatic Synthesis | Quercetin 4'-glucuronide | Pig Liver Microsomes | 19% | [4] |

| Chemical Synthesis | 4'-O-methyl-quercetin-7-O-β-d-glucuronide | Chemical Catalyst | 34% | [5] |

| Whole-Cell Biotransformation | Quercetin 7-O-β-D-glucoside | Fungal Glucosyltransferase (BbGT) in E. coli | 0.34 ± 0.02 mM from 0.83 mM quercetin (24h) | [6] |

Table 2: Regioselectivity of UDP-glucuronosyltransferases with Quercetin

| Enzyme | Source Organism | Major Product | Reference |

| UGT88D7 | Perilla frutescens | Quercetin 7-O-glucuronide | [2][7] |

| UGT84F9 | Medicago truncatula | Quercetin 7-O-glucuronide | [8] |

| UGT78A11 | Glycyrrhiza uralensis | Quercetin 3-O-glucuronide | [2][7] |

Experimental Workflows and Methodologies

Two primary approaches for the enzymatic synthesis of this compound are detailed below: an in vitro method using purified enzymes or cell extracts, and a whole-cell biotransformation system.

Caption: Overview of the two primary workflows for the enzymatic synthesis of this compound.

Protocol 1: In Vitro Enzymatic Synthesis of this compound

This protocol is adapted from methodologies using microsomal fractions and can be optimized for purified UGT88D7.[9][10]

Materials:

-

Quercetin

-

UDP-glucuronic acid (UDPGA)

-

Purified UGT88D7 or a suitable microsomal preparation

-

Potassium phosphate buffer (50 mM, pH 7.4)

-

Magnesium chloride (MgCl₂)

-

Alamethicin (for microsomal preparations)

-

Methanol

-

Ascorbic acid

-